

Application Notes and Protocols for In Vitro Assays Involving Volasertib (BI 6727)

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Compound of Interest

Compound Name: 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Cat. No.: B082664

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Compound: **1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine** (also known as Volasertib or BI 6727)

Audience: Researchers, scientists, and drug development professionals.

Introduction

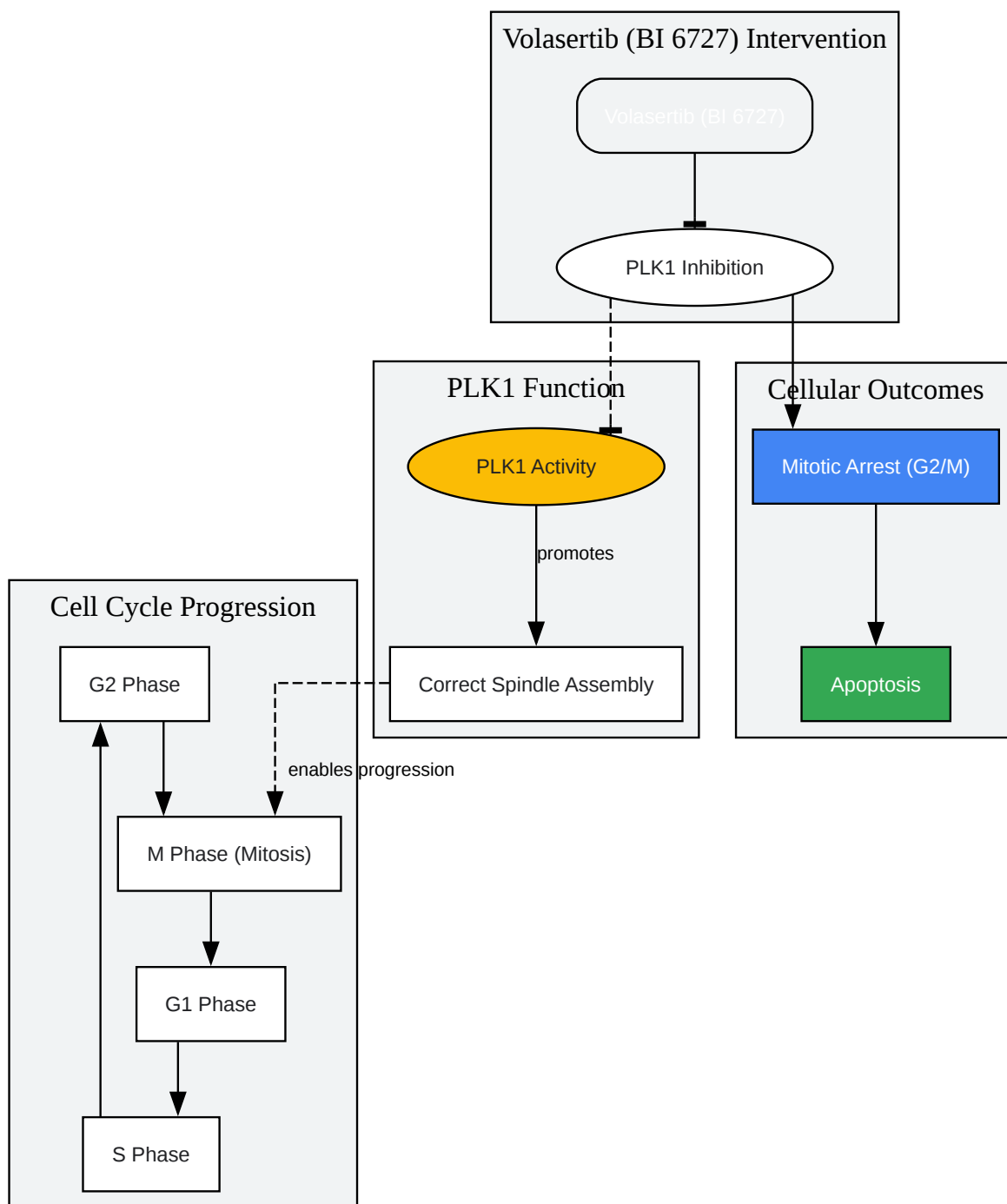
Volasertib (BI 6727) is a potent and selective, second-generation, small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.^{[1][2]} Overexpression of PLK1 is a common feature in a wide range of human cancers and is often correlated with poor prognosis, making it an attractive target for anticancer therapies.^{[1][3]} Volasertib is a dihydropteridinone derivative that functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PLK1.^{[3][4]} This inhibition disrupts critical mitotic processes, including centrosome maturation and spindle assembly, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.^{[1][3][5]}

These application notes provide an overview of the in vitro applications of Volasertib, along with detailed protocols for key assays to assess its biological activity.

Mechanism of Action

Volasertib is a highly potent inhibitor of PLK1 with an IC₅₀ of 0.87 nM in cell-free assays.^{[1][4]} It also demonstrates inhibitory activity against the closely related kinases PLK2 and PLK3, but

at higher concentrations, with IC50 values of 5 nM and 56 nM, respectively.[1][4] The compound shows high selectivity, with no significant inhibitory activity against a panel of over 50 other kinases at concentrations up to 10 μ M.[4] By inhibiting PLK1, Volasertib disrupts the formation of the mitotic spindle, causing cells to arrest in mitosis with characteristic monopolar spindles, which ultimately triggers the apoptotic cell death pathway.[4][5]



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Caption: Signaling pathway of Volasertib (BI 6727) action.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Volasertib

Target	IC50 (nM)	Assay Type
PLK1	0.87	Cell-free kinase assay
PLK2	5	Cell-free kinase assay
PLK3	56	Cell-free kinase assay

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)

Table 2: Anti-proliferative Activity of Volasertib in Various Cancer Cell Lines

Cell Line	Cancer Type	EC50 (nM)
HCT116	Colon Carcinoma	23
NCI-H460	Lung Carcinoma	21
BRO	Melanoma	11
GRANTA-519	Mantle Cell Lymphoma	15
HL-60	Promyelocytic Leukemia	32
THP-1	Acute Monocytic Leukemia	36
Raji	Burkitt's Lymphoma	37
Neuroblastoma TICs	Neuroblastoma	21

Data compiled from multiple sources.[\[4\]](#) The median relative IC50 value across the Pediatric Preclinical Testing Program (PPTP) in vitro cell line panel was 14.1 nM (range 6.0-135 nM).[\[6\]](#)
[\[7\]](#)

Experimental Protocols

Protocol 1: In Vitro PLK1 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of Volasertib on recombinant PLK1 activity.



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Caption: Workflow for the in vitro PLK1 kinase assay.

Materials:

- Recombinant human PLK1 (e.g., GST-tagged)[4]
- Substrate: Casein from bovine milk[4]
- Volasertib (BI 6727)
- Kinase Reaction Buffer: 15 mM MgCl₂, 25 mM MOPS (pH 7.0), 1 mM DTT, 1% DMSO, 7.5 μM ATP[4]
- γ-³²P-ATP
- 5% Trichloroacetic acid (TCA), ice-cold
- Filter plates (e.g., MultiScreen mixed ester cellulose)
- Scintillation counter

Procedure:

- Prepare serial dilutions of Volasertib in 1% DMSO.
- In a reaction tube, combine 20 ng of recombinant PLK1 and 10 μg of casein substrate.[4]

- Add the serially diluted Volasertib or vehicle control (1% DMSO) to the reaction tubes.
- Initiate the kinase reaction by adding the Kinase Reaction Buffer containing γ - ^{32}P -ATP. The final reaction volume should be 60 μL .[\[4\]](#)
- Incubate the reaction mixture for 45 minutes at 30°C.[\[4\]](#)
- Terminate the reaction by adding 125 μL of ice-cold 5% TCA.[\[4\]](#)
- Transfer the precipitates to a filter plate.
- Wash the plates with 1% TCA to remove unincorporated γ - ^{32}P -ATP.[\[4\]](#)
- Quantify the incorporated radioactivity using a scintillation counter.
- Plot the dose-response curves and calculate the IC50 value for Volasertib.

Protocol 2: Cell Proliferation (Cytotoxicity) Assay

This assay measures the effect of Volasertib on the proliferation and viability of cancer cells. The MTT or CCK-8 assay is commonly used.

Materials:

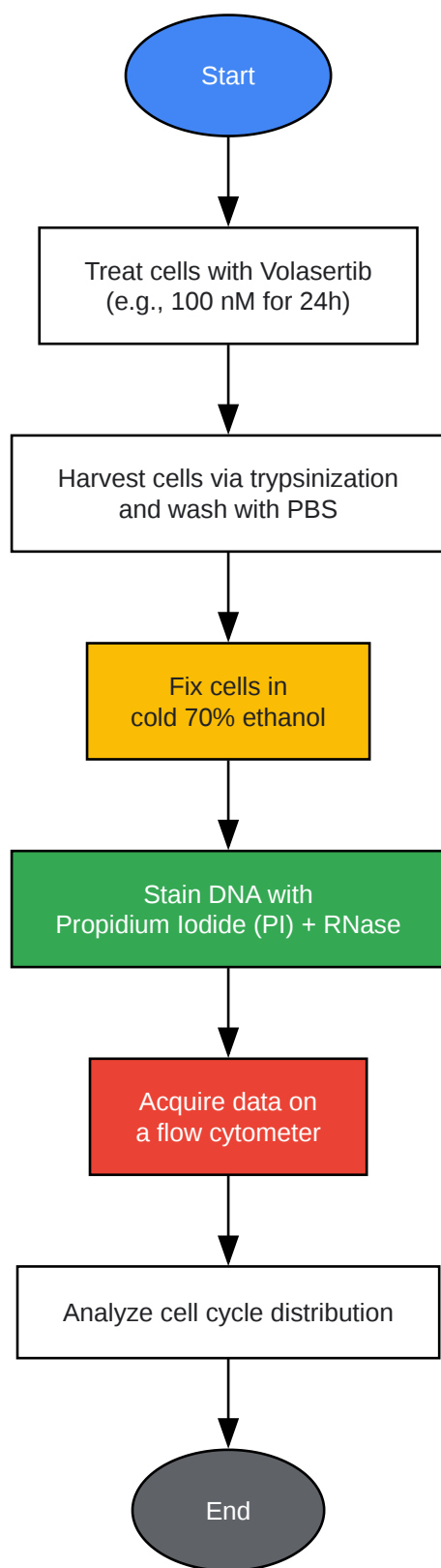
- Cancer cell lines of interest (e.g., HCT116, NCI-H460)
- Complete cell culture medium
- 96-well plates
- Volasertib (BI 6727)
- Vehicle control (e.g., 0.1% DMSO)
- MTT or CCK-8 reagent
- Plate reader

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
- Compound Treatment: Prepare a range of concentrations of Volasertib in complete medium. Remove the old medium from the wells and add the medium containing the different concentrations of Volasertib or vehicle control.[3]
- Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[3]
- Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
- Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the EC50 (or GI50) value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with Volasertib, specifically to detect G2/M arrest.



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Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

- Cancer cell lines
- Complete cell culture medium
- Volasertib (BI 6727)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 70% ethanol, ice-cold
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

- **Cell Treatment:** Culture cells to approximately 60-70% confluency. Treat the cells with an effective concentration of Volasertib (e.g., 100 nM) or vehicle control for a defined period (e.g., 24 hours).[\[3\]](#)
- **Cell Harvesting:** Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation. Wash the cell pellet with cold PBS.[\[3\]](#)
- **Fixation:** Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[\[3\]](#)
- **Staining:** Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.[\[3\]](#)
- **Incubation:** Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
- **Data Acquisition:** Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

- Data Analysis: Use appropriate software (e.g., ModFit LT) to model the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2] An accumulation of cells in the G2/M phase is expected after Volasertib treatment.

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